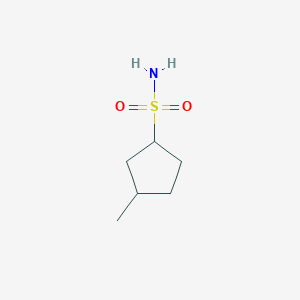

3-Methylcyclopentane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZZSCBKUQZZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341961-86-1 | |

| Record name | 3-methylcyclopentane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characterization of 3-Methylcyclopentane-1-sulfonamide Crystals

Foreword: Charting the Unexplored Territory of a Novel Sulfonamide

To the researchers, scientists, and drug development professionals delving into the world of novel chemical entities, this guide offers a comprehensive roadmap for the physical characterization of 3-Methylcyclopentane-1-sulfonamide crystals. As of the current body of scientific literature, specific experimental data for this compound remains largely unpublished[1]. Therefore, this document serves as both a practical whitepaper and a forward-looking guide, outlining the critical experimental path one must undertake to fully elucidate the solid-state properties of this promising, yet uncharacterized, molecule. By employing the rigorous methodologies detailed herein, we can transform this unknown entity into a well-understood component for potential therapeutic applications. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system designed to yield robust and reproducible data.

Crystal Morphology and Structure: The Foundation of Physical Properties

The arrangement of molecules in a crystal lattice is the primary determinant of its physical properties, including solubility, stability, and bioavailability. For a novel compound like 3-Methylcyclopentane-1-sulfonamide, a thorough investigation of its crystal structure is the logical and necessary starting point.

The Rationale Behind Structural Analysis

Understanding the three-dimensional arrangement of atoms is crucial for several reasons. It confirms the molecular structure, reveals the packing architecture, and identifies key intermolecular interactions, such as hydrogen bonds, which are prevalent in sulfonamide crystals.[2][3] This information is foundational for any subsequent studies and for establishing structure-property relationships. The presence of different crystal forms, or polymorphs, can also be identified, which is critical as polymorphs can have different physicochemical properties.[4]

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline material.[5][6][7][8][9]

Step-by-Step Methodology:

-

Crystal Growth: The initial and often most challenging step is to grow a single crystal of high quality.[6] This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion. A screening of various solvents is recommended to find the optimal conditions.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[9] The crystal is rotated to collect a complete dataset of diffraction spots.

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Illustrative Data Presentation

The results of an SCXRD analysis are typically presented in a crystallographic data table. The following is a hypothetical representation of such data for 3-Methylcyclopentane-1-sulfonamide.

| Parameter | Hypothetical Value for 3-Methylcyclopentane-1-sulfonamide |

| Chemical Formula | C6H13NO2S |

| Formula Weight | 163.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123, 8.456, 12.345 |

| α, β, γ (°) | 90, 109.87, 90 |

| Volume (ų) | 998.7 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.085 |

| R-factor | 0.045 |

Visualizing the Experimental Workflow

Caption: Workflow for Single-Crystal X-Ray Diffraction Analysis.

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a crystalline solid provides critical information about its stability, melting point, and potential polymorphic transformations.[10] Differential Scanning Calorimetry (DSC) is a powerful technique for these investigations.[10]

The Importance of Thermal Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, enthalpy of fusion, and the detection of any phase transitions that may occur upon heating or cooling.[10] For a new drug candidate, this information is vital for formulation development and for identifying potential stability issues.[11]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program would involve heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting and the area under the melting peak, which corresponds to the enthalpy of fusion.

Illustrative Data Presentation

The key thermal properties derived from a DSC analysis can be summarized in a table.

| Thermal Property | Hypothetical Value for 3-Methylcyclopentane-1-sulfonamide |

| Melting Point (Onset Temperature) | 145.5 °C |

| Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol |

| Polymorphic Transitions | None observed on heating |

Visualizing the Logical Relationship in DSC

Caption: Logical flow of a Differential Scanning Calorimetry experiment.

Spectroscopic Identity: Confirming the Molecular Fingerprint

Spectroscopic techniques provide a unique "fingerprint" of a molecule, confirming its identity and providing information about its chemical bonds and functional groups. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive method for this purpose.

The Rationale for Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups. For 3-Methylcyclopentane-1-sulfonamide, we would expect to see characteristic bands for the sulfonamide group (S=O and S-N stretching) and the N-H bond.[12][13]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline powder is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected.

-

Sample Spectrum: The sample spectrum is then collected. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting FTIR spectrum is analyzed to identify the characteristic absorption bands.

Illustrative Data Presentation

The characteristic FTIR absorption bands can be summarized in a table.

| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3350 - 3250 |

| C-H (aliphatic) | Stretching | 2950 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1320 |

| S=O (Sulfonamide) | Symmetric Stretching | ~1150 |

| S-N | Stretching | ~900 |

Solubility Profile: A Key Determinant of Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physical property that influences its dissolution rate and, consequently, its bioavailability.[14][15]

The Importance of Solubility Determination

A drug must be in solution to be absorbed by the body. Therefore, determining the solubility of a new chemical entity in aqueous media is a fundamental step in its characterization.[15][16] This data informs formulation strategies to enhance solubility if it is found to be poor.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a crystalline compound.[17]

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of the crystalline 3-Methylcyclopentane-1-sulfonamide is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: At the end of the equilibration period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Data Presentation

Solubility data is typically presented in a clear and concise table.

| Solvent/Medium | Temperature (°C) | Hypothetical Solubility (µg/mL) |

| Water | 25 | 150 |

| Phosphate-Buffered Saline (pH 7.4) | 37 | 220 |

Visualizing the Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion: A Path Forward

This technical guide provides a comprehensive framework for the systematic physical characterization of 3-Methylcyclopentane-1-sulfonamide crystals. While specific experimental data for this compound is not yet available in the public domain, the protocols and illustrative data presented here offer a robust starting point for any research or development program. By following these methodologies, researchers can build a complete solid-state profile of this novel molecule, a critical step in assessing its potential as a future therapeutic agent. The principles of rigorous experimental design and thorough data analysis outlined in this guide will ensure the generation of high-quality, reliable data, paving the way for informed decision-making in the drug development process.

References

-

Title: Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design - ACS Publications URL: [Link]

-

Title: Sulfonamide Crystals: Introduction, Identification Features Source: Medical Notes URL: [Link]

-

Title: Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement Source: PubMed URL: [Link]

-

Title: X-ray crystallography Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]

-

Title: FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Source: ResearchGate URL: [Link]

-

Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]

-

Title: FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Source: ResearchGate URL: [Link]

-

Title: Crystallographic details of sulfonamides 1-6. Source: ResearchGate URL: [Link]

-

Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Rsc.org URL: [Link]

-

Title: Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement Source: Taylor & Francis Online URL: [Link]

-

Title: The infrared spectra of some sulphonamides Source: Journal of the Chemical Society (Resumed) (RSC Publishing) URL: [Link]

-

Title: Solubility determination and crystallization Source: HUBER URL: [Link]

-

Title: (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: ResearchGate URL: [Link]

-

Title: MEASUREMENT OF SOLUBILITY AND ESTIMATION OF CRYSTAL NUCLEATION AND GROWTH KINETICS Source: ResearchGate URL: [Link]

-

Title: Direct Measurement of Amorphous Solubility Source: Analytical Chemistry - ACS Publications URL: [Link]

-

Title: CRYSTAL CHARACTERIZATION TECHNIQUES Source: International Journal of Pure and Applied Mathematics URL: [Link]

-

Title: Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations Source: PMC - NIH URL: [Link]

-

Title: (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... Source: ResearchGate URL: [Link]

-

Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

-

Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI URL: [Link]

-

Title: CRYSTAL CHARACTERIZATION TECHNIQUES Source: International Journal of Exploring Emerging Trends in Engineering (IJEETE) URL: [Link]

-

Title: Screening for Crystals Source: X-tal protocols URL: [Link]

-

Title: DSC thermograms of sulfadiazine. Source: ResearchGate URL: [Link]

-

Title: [2510.05867] Advanced Characterization Methods for Crystals of an Extraordinary Material Source: arXiv URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: Crystal characterization techniques Source: ResearchGate URL: [Link]

-

Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: PubMed URL: [Link]

-

Title: (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... Source: ResearchGate URL: [Link]

-

Title: 3-methylcyclopentane-1-sulfonamide (C6H13NO2S) Source: PubChemLite URL: [Link]

-

Title: How DSC Assists in Characterizing Active Pharmaceutical Ingredients Source: NETZSCH Analyzing & Testing URL: [Link]

-

Title: Synthesis, Mechanism of action And Characterization of Sulphonamide Source: Pharma Research Library URL: [Link]

-

Title: 3-Methylcyclopentene | C6H10 | CID 14263 Source: PubChem - NIH URL: [Link]

-

Title: 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 Source: PubChem URL: [Link]

-

Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: PMC - NIH URL: [Link]

-

Title: Research Article Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Source: Semantic Scholar URL: [Link]

-

Title: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs Source: ResearchGate URL: [Link]

-

Title: (PDF) Methylcyclopentane Source: ResearchGate URL: [Link]

-

Title: 3-Methylcyclopentane-1-thiol | C6H12S | CID 20389408 Source: PubChem - NIH URL: [Link]

-

Title: 3-Methylcyclopentene (CAS 1120-62-3): Odor profile, Properties, & IFRA compliance Source: Good Scents Company URL: [Link]

Sources

- 1. PubChemLite - 3-methylcyclopentane-1-sulfonamide (C6H13NO2S) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Stereochemistry and isomers of 3-Methylcyclopentane-1-sulfonamide

An In-Depth Technical Guide to the Stereochemistry and Isomers of 3-Methylcyclopentane-1-sulfonamide

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of numerous antibacterial, anti-inflammatory, and antiviral drugs.[1][2][3] The biological activity of these therapeutic agents is intrinsically linked to their three-dimensional structure. A subtle change in the spatial arrangement of atoms can dramatically alter a molecule's interaction with its biological target, transforming a potent drug into an inactive or even toxic compound. This guide provides a detailed exploration of the stereochemical landscape of 3-Methylcyclopentane-1-sulfonamide, a molecule that serves as an excellent model for understanding the challenges and opportunities presented by stereoisomerism in drug development.

This document is intended for researchers, scientists, and drug development professionals. It will dissect the stereochemical features of the target molecule, outline robust experimental workflows for the separation and characterization of its isomers, and discuss the critical implications of stereochemistry in the broader context of pharmaceutical sciences. The methodologies described herein are grounded in established analytical principles, ensuring a self-validating and reliable approach to stereoisomer analysis.

Stereochemical Analysis of 3-Methylcyclopentane-1-sulfonamide

The molecular structure of 3-Methylcyclopentane-1-sulfonamide contains two distinct chiral centers, which are carbon atoms bonded to four different substituent groups. These are:

-

C1: The carbon atom to which the sulfonamide group (-SO₂NH₂) is attached.

-

C3: The carbon atom to which the methyl group (-CH₃) is attached.

The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For 3-Methylcyclopentane-1-sulfonamide, with n=2, there are a total of four possible stereoisomers .

These four isomers exist as two pairs of enantiomers. The relationship between any isomer from one pair and any isomer from the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical and chemical properties, which allows for their separation using standard chromatographic techniques.[4] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, necessitating specialized chiral separation methods.

The stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. Additionally, the relative orientation of the substituents on the cyclopentane ring gives rise to cis and trans geometric isomerism.

-

cis isomers: The methyl and sulfonamide groups are on the same face of the ring.

-

trans isomers: The methyl and sulfonamide groups are on opposite faces of the ring.

Summary of Stereoisomers

| Isomer Configuration | Relationship | Geometric Isomer |

| (1R, 3R) | Enantiomer of (1S, 3S) | trans |

| (1S, 3S) | Enantiomer of (1R, 3R) | trans |

| (1R, 3S) | Enantiomer of (1S, 3R) | cis |

| (1S, 3R) | Enantiomer of (1S, 3R) | cis |

Visualization of Stereoisomeric Relationships

The logical relationship between the four stereoisomers can be visualized as follows:

Experimental Workflow: Separation and Characterization

A robust workflow is essential for isolating and identifying each stereoisomer from a synthetic mixture. This process involves a preparative separation step followed by comprehensive analytical characterization to confirm the identity and purity of each isomer.

Chiral Separation Protocol

Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating both enantiomers and diastereomers.[5] The key is the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Objective: To separate the four stereoisomers of 3-Methylcyclopentane-1-sulfonamide from a racemic mixture.

Instrumentation & Consumables:

-

HPLC system with a preparative or semi-preparative pump and column oven.

-

UV Detector.

-

Chiral Stationary Phase Column (e.g., polysaccharide-based column such as Chiralpak IA or IC).

-

HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).

Detailed Protocol:

-

Sample Preparation: Dissolve the synthetic mixture of 3-Methylcyclopentane-1-sulfonamide in the mobile phase to a concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale):

-

Equilibrate the analytical chiral column with a starting mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1 mL/min.

-

Inject a small volume (5-10 µL) of the sample.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Causality: The nonpolar hexane and polar alcohol mobile phase allows for tuning of retention times. The goal is to achieve baseline separation of all four peaks. Since diastereomers have different physical properties, the cis and trans pairs will likely separate first. The chiral nature of the column then resolves the enantiomers within each pair. Adjust the alcohol percentage to optimize resolution.

-

-

Scale-Up to Preparative HPLC:

-

Once an optimal mobile phase is determined, switch to a preparative column of the same stationary phase.

-

Increase the flow rate according to the column diameter (e.g., 10-20 mL/min).

-

Inject larger volumes of the concentrated sample.

-

Collect the fractions corresponding to each separated peak.

-

-

Post-Separation Processing:

-

Combine the fractions for each respective isomer.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the isolated isomers under high vacuum to obtain pure solid samples.

-

Structural Elucidation Protocols

Once separated, the identity and stereochemistry of each isomer must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans), while X-ray crystallography provides the definitive absolute configuration (R/S).[4][6]

Protocol 1: NMR Analysis for Relative Stereochemistry

-

Sample Preparation: Accurately weigh ~5 mg of an isolated isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the protons on C1 and C3.

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

-

Crucial Step: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[7]

-

-

Data Interpretation & Causality:

-

¹H NMR: Diastereomers will exhibit distinct NMR spectra.[4] The chemical shifts and coupling patterns of the protons attached to the stereocenters will differ due to their different spatial environments.

-

NOESY: This experiment detects protons that are close in space (<5 Å). For the cis isomers, a cross-peak should be observed between the proton on C1 and the protons of the methyl group on C3. For the trans isomers, this spatial proximity does not exist, and no such cross-peak will be observed. This provides unambiguous confirmation of the relative configuration.

-

Protocol 2: Single Crystal X-Ray Crystallography for Absolute Configuration

This technique is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule.

-

Crystal Growth:

-

Dissolve a pure, isolated isomer in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone).

-

Employ a slow evaporation or solvent/anti-solvent diffusion method to grow single crystals of sufficient quality for diffraction. This is often the most challenging step.

-

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[8]

-

Structure Solution and Refinement:

-

Solve the crystal structure to obtain the electron density map and build a molecular model.

-

Causality: For a chiral molecule crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects (often using the Flack parameter) allows for the unambiguous determination of the absolute configuration (e.g., distinguishing (1R, 3R) from its enantiomer (1S, 3S)).[9] The resulting model provides precise bond lengths, angles, and the definitive R/S assignment for each stereocenter.

-

Pharmacological Significance and Drug Development Implications

The separation and characterization of stereoisomers are not merely academic exercises; they are critical requirements in drug development. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This phenomenon, known as stereoselectivity, arises because biological targets like enzymes and receptors are themselves chiral.

-

Eudismic Ratio: The ratio of potency between the more active (eutomer) and less active (distomer) enantiomer can be substantial. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other is inactive or contributes to side effects.

-

Regulatory Scrutiny: Regulatory agencies like the FDA now require new chiral drugs to be developed as single enantiomers unless there is a compelling therapeutic reason to use a racemic mixture. This necessitates the development of robust methods for stereoselective synthesis or chiral separation.

-

Case in Point - Sulfonamides: The sulfonamide moiety itself often engages in critical hydrogen bonding interactions within a protein's binding site.[10][11] The precise orientation of the cyclopentane ring and its methyl group, as dictated by its stereochemistry, will determine the overall fit of the molecule in this binding pocket. An (R)-methyl group might fit perfectly into a hydrophobic pocket, while an (S)-methyl group could cause a steric clash, abrogating activity.

Therefore, a thorough understanding and characterization of the stereoisomers of 3-Methylcyclopentane-1-sulfonamide, or any chiral drug candidate, is paramount for developing safe, effective, and selective medicines.

Conclusion

This guide has provided a comprehensive technical overview of the stereochemistry of 3-Methylcyclopentane-1-sulfonamide. We have established that the molecule exists as four distinct stereoisomers (two enantiomeric pairs of diastereomers) due to its two chiral centers. A logical and validated workflow, combining preparative chiral HPLC for separation with NMR spectroscopy and single-crystal X-ray crystallography for characterization, has been presented. This rigorous approach is essential for unambiguously determining the relative and absolute configuration of each isomer. The profound impact of stereochemistry on pharmacological activity underscores the necessity of such detailed analysis in the field of drug discovery and development, ensuring that new therapeutic agents are developed with the highest standards of safety and efficacy.

References

- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Applications Notes.

- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.

- Homework.Study.com. (n.d.). (a) How many stereoisomers are possible for 3-methyl-1,2-cyclopentanediol? (b) Name the.... Homework.Study.com.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.

- NIST. (n.d.). Cyclopentene, 3-methyl-. NIST WebBook.

- ResearchGate. (2025, August 10). Absolute Helical Arrangement of Sulfonamide in the Crystal. ResearchGate.

- ResearchGate. (2025, October 30). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate.

- NIST. (n.d.). Cyclopentene, 3-methyl-. NIST WebBook.

- MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.

- MDPI. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.

- Quora. (2019, October 17). How many stereoisomers does 1,3-dimethylcyclopentane have?. Quora.

- Guidechem. (2021, June 23). Number of stereoisomers of trisubstituted cyclopentane. Guidechem.

- Harned Research Group. (n.d.). NMR and Stereochemistry. University of Minnesota.

- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek.

- PMC. (2023, August 6). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. PMC.

- Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.

- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

- Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus.

- ResearchGate. (n.d.). First Direct Synthesis of Optically Active 3-Methylcyclopentene. ResearchGate.

- ACS Publications. (2016, April 21). Synthesis of Chiral Cyclopentenones. Chemical Reviews.

- ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.

- PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101.

- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]

- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 8. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Toxicity and safety data sheet (SDS) for 3-Methylcyclopentane-1-sulfonamide

An In-depth Technical Guide to the Toxicity and Safety of 3-Methylcyclopentane-1-sulfonamide

Disclaimer: Limited direct toxicological and safety data for 3-Methylcyclopentane-1-sulfonamide is publicly available. This guide is a synthesis of information on the sulfonamide class of compounds, related cycloalkanes, and established principles of chemical safety and toxicology. The recommendations and potential hazards outlined herein are predictive and should be supplemented with compound-specific experimental data as it becomes available.

Introduction

3-Methylcyclopentane-1-sulfonamide is a unique molecule combining a cycloalkane scaffold with a sulfonamide functional group. The sulfonamide moiety is a well-recognized pharmacophore, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] The cyclopentane ring, a common structural motif in natural products and pharmaceuticals, offers a distinct three-dimensional profile that can influence a compound's physicochemical and pharmacokinetic properties. As research into novel chemical entities expands, a thorough understanding of the potential toxicity and safe handling of emerging molecules like 3-Methylcyclopentane-1-sulfonamide is paramount for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the predicted toxicological profile and a detailed safety data sheet (SDS) for 3-Methylcyclopentane-1-sulfonamide, based on an analysis of its structural components and data from analogous compounds.

Part 1: Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Methylcyclopentane-1-sulfonamide is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C6H13NO2S | PubChem[4] |

| Molecular Weight | 163.24 g/mol | PubChem[4] |

| Appearance | Predicted: White to off-white solid | Inferred from similar sulfonamides |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether. | Inferred from structural analogues[5] |

| pKa | Predicted: Weakly acidic due to the sulfonamide proton. | General knowledge of sulfonamides |

| LogP | Predicted: ~1.5 - 2.5 | Inferred from structural components |

| Vapor Pressure | Predicted: Low at room temperature | Inferred from predicted solid state |

Part 2: Toxicological Profile (Predicted)

The toxicological profile of 3-Methylcyclopentane-1-sulfonamide is not yet experimentally determined. However, potential hazards can be inferred from the known toxicities of the sulfonamide functional group and related cycloalkane structures.

Human Health Effects

-

Acute Toxicity: Based on the general toxicity of sulfonamides, 3-Methylcyclopentane-1-sulfonamide is predicted to have low to moderate acute toxicity via oral, dermal, and inhalation routes. High doses may lead to adverse effects.

-

Skin Corrosion/Irritation: Similar to other sulfonamides and some cyclic alkanes, it may cause skin irritation upon prolonged or repeated contact.[5][6]

-

Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation.[6] Direct contact with the eyes may result in redness, pain, and potential damage.

-

Respiratory or Skin Sensitization: Sulfonamides are a well-known class of drugs that can cause hypersensitivity reactions, which can be severe in some individuals.[7][8] Therefore, there is a potential for 3-Methylcyclopentane-1-sulfonamide to act as a skin sensitizer.

-

Germ Cell Mutagenicity: No data is available. However, some sulfonamide drugs have been investigated for genotoxic potential, with varying results.

-

Carcinogenicity: There is no data to suggest that 3-Methylcyclopentane-1-sulfonamide is carcinogenic.

-

Reproductive Toxicity: The reproductive toxicity of this specific compound is unknown.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust.[6]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged exposure to sulfonamides can potentially lead to effects on the kidneys (nephrotoxicity), liver (hepatotoxicity), and hematopoietic system.[8][9]

-

Aspiration Hazard: Not considered an aspiration hazard in its predicted solid form.

Ecotoxicological Effects

The environmental fate and ecotoxicity of 3-Methylcyclopentane-1-sulfonamide have not been studied. However, many sulfonamide antibiotics are known to be persistent in the environment and can have toxic effects on aquatic organisms, particularly algae.[10]

Part 3: Proposed Toxicological Assessment Workflow

To rigorously determine the toxicological profile of 3-Methylcyclopentane-1-sulfonamide, a tiered experimental approach is recommended.

Caption: Proposed tiered workflow for the toxicological assessment of 3-Methylcyclopentane-1-sulfonamide.

Part 4: Safety Data Sheet (SDS)

This SDS is a predictive document based on available information for structurally related compounds.

SECTION 1: Identification

-

Product Name: 3-Methylcyclopentane-1-sulfonamide

-

Synonyms: Not available

-

Intended Use: For research and development purposes only.

SECTION 2: Hazard(s) Identification

-

GHS Classification (Predicted):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Skin Sensitization (Category 1)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

-

-

GHS Label Elements:

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

-

SECTION 3: Composition/Information on Ingredients

-

Substance Name: 3-Methylcyclopentane-1-sulfonamide

-

CAS Number: Not available

-

Molecular Formula: C6H13NO2S

SECTION 4: First-Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: May emit toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides under fire conditions.

SECTION 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.

SECTION 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields.

-

Skin Protection: Handle with gloves.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

-

SECTION 9: Physical and Chemical Properties

(See Table 1)

SECTION 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

SECTION 11: Toxicological Information

(See Part 2)

SECTION 12: Ecological Information

-

Ecotoxicity: No data available. Predicted to have potential toxicity to aquatic life.[10]

-

Persistence and Degradability: Sulfonamides are generally not readily biodegradable.[7]

SECTION 13: Disposal Considerations

-

Disposal Methods: Dispose of in accordance with local, state, and federal regulations.

SECTION 14: Transport Information

-

Not regulated as a hazardous material for transportation.

SECTION 15: Regulatory Information

-

This compound is intended for research use only and may not be listed on all chemical inventories.

SECTION 16: Other Information

-

The information above is believed to be accurate and represents the best information currently available. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.

Conclusion

While specific experimental data for 3-Methylcyclopentane-1-sulfonamide is currently lacking, a precautionary approach to its handling and use is warranted based on the known toxicological profiles of sulfonamides and related chemical structures. The potential for skin and eye irritation, as well as skin sensitization, should be the primary considerations for laboratory safety. Further experimental investigation, following the proposed toxicological assessment workflow, is essential to fully characterize the safety profile of this compound and to enable its potential development in pharmaceutical applications.

References

- Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health.

-

Baran, W., Sochacka, J., & Wardas, W. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere, 65(8), 1295-1299.[10]

-

Da Cunha, V., et al. (2020). Clinical toxicity of sulfonamides. ResearchGate.[9]

-

Fisher Scientific. (2010). Safety Data Sheet for DL-3-Methylcyclopentanone.[11]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.[8]

-

Sigma-Aldrich. (2025). Safety Data Sheet for a flammable liquid. [This is a generic reference to a safety data sheet that outlines common hazards for organic compounds, as specific data for the target molecule is unavailable.]

-

Spectrum Chemical. (2019). Safety Data Sheet for 3-METHYLCYCLOPENTANE-1,2-DIONE.[12]

-

TCI EUROPE N.V. (n.d.). Safety Data Sheet for 3-Methylpentane.[5]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for DL-3-Methylcyclopentanone.[13]

-

PubChem. (n.d.). 3-methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information.[6]

-

PubChemLite. (n.d.). 3-methylcyclopentane-1-sulfonamide.[4]

-

PubChem. (n.d.). 3-methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information.[6]

-

Al-Suhaimi, E. A., & El-Sayed, R. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.[1]

-

Al-Suhaimi, E. A., & El-Sayed, R. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate.[14]

-

Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one. Food and Chemical Toxicology, 50 Suppl 3, S653–S657.[15]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.[2]

-

BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide.[3]

-

Kim, J. C., et al. (2016). Subacute Inhalation Toxicity of 3-Methylpentane. Journal of Toxicologic Pathology, 29(3), 171–178.[16]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[17]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Methylcyclopentane (CASRN 96-37-7).[18]

-

BenchChem. (2025). An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties.[19]

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-methylcyclopentane-1-sulfonamide (C6H13NO2S) [pubchemlite.lcsb.uni.lu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence and Health Risk Assessment of Sulfonamide Antibiotics in Different Freshwater Fish in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Subacute Inhalation Toxicity of 3-Methylpentane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-Methylcyclopentane-1-sulfonamide as a Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 3-Methylcyclopentane-1-sulfonamide as a pharmaceutical intermediate. While specific literature on this compound is nascent[1], this guide synthesizes established principles of sulfonamide chemistry to propose robust synthetic protocols, analytical methodologies, and potential therapeutic screening workflows. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs targeting conditions from bacterial infections to cancer.[2][3][4][5] This guide leverages that extensive history to provide a strong foundational framework for investigating the utility of the novel, non-aromatic, and conformationally constrained scaffold of 3-Methylcyclopentane-1-sulfonamide.

Introduction: The Rationale for 3-Methylcyclopentane-1-sulfonamide in Drug Discovery

The sulfonamide moiety (-SO₂NH₂) is a privileged scaffold in pharmaceutical sciences, renowned for its diverse biological activities.[2][3][4] Historically, sulfonamides were the first class of broadly effective systemic antibacterial agents.[6] Today, their applications have expanded dramatically, with sulfonamide-containing drugs acting as anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[2][4] A key mechanism of action for many sulfonamides is the inhibition of enzymes, such as carbonic anhydrase.[2][3]

3-Methylcyclopentane-1-sulfonamide introduces a unique structural motif to the sulfonamide family. The saturated carbocyclic ring offers a three-dimensional geometry that is distinct from the flat, aromatic rings commonly seen in traditional sulfa drugs. This non-aromatic nature can lead to improved physicochemical properties, such as increased solubility and a better metabolic profile. The methyl group provides a stereocenter, allowing for the exploration of stereospecific interactions with biological targets. The cyclopentane core acts as a rigid scaffold, which can help to lock in a specific conformation, potentially leading to higher binding affinity and selectivity for a target protein.

This guide will provide hypothetical, yet scientifically grounded, protocols for the synthesis, characterization, and potential application of this promising intermediate.

Synthesis of 3-Methylcyclopentane-1-sulfonamide

While no direct synthesis of 3-Methylcyclopentane-1-sulfonamide is currently published[1], a plausible and efficient synthetic route can be devised from commercially available starting materials. The following protocol is a proposed method based on established transformations in organic chemistry.

Proposed Synthetic Workflow

The proposed synthesis begins with the conversion of a suitable 3-methylcyclopentane precursor to a sulfonyl chloride, followed by amination.

Caption: Proposed synthetic workflow for 3-Methylcyclopentane-1-sulfonamide.

Detailed Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight | Supplier |

| 3-Methylcyclopentene | 1120-62-3 | 82.15 | Commercially Available |

| Thiolacetic Acid | 507-09-5 | 76.12 | Commercially Available |

| Chlorine Gas | 7782-50-5 | 70.90 | Standard Gas Supplier |

| Acetic Acid | 64-19-7 | 60.05 | Commercially Available |

| Aqueous Ammonia (28%) | 1336-21-6 | 35.05 | Commercially Available |

| Dichloromethane | 75-09-2 | 84.93 | Commercially Available |

| Sodium Bicarbonate | 144-55-8 | 84.01 | Commercially Available |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Commercially Available |

Step 1: Synthesis of 3-Methylcyclopentyl Thioacetate

-

To a stirred solution of 3-methylcyclopentene (1.0 eq) in a suitable solvent such as dichloromethane, add thiolacetic acid (1.1 eq).

-

Initiate the reaction using a radical initiator (e.g., AIBN) and heat to reflux for 4-6 hours, or irradiate with UV light at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylcyclopentyl thioacetate.

Step 2: Synthesis of 3-Methylcyclopentane-1-sulfonyl Chloride

-

Dissolve the crude 3-methylcyclopentyl thioacetate in a mixture of acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the solution while maintaining the temperature below 10 °C.

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylcyclopentane-1-sulfonyl chloride. This intermediate is often unstable and should be used immediately in the next step.[7][8]

Step 3: Synthesis of 3-Methylcyclopentane-1-sulfonamide

-

Carefully add the crude 3-methylcyclopentane-1-sulfonyl chloride to a stirred, chilled (0 °C) solution of concentrated aqueous ammonia.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the formation of the sulfonamide product by TLC or LC-MS.

-

If a precipitate forms, filter the solid and wash with cold water.

-

If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Methylcyclopentane-1-sulfonamide.

Spectroscopic and Chromatographic Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, and the cyclopentyl ring protons. The protons on the carbon bearing the sulfonamide group will likely be shifted downfield. |

| ¹³C NMR | Resonances for the methyl carbon and the five carbons of the cyclopentane ring. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹) and the S=O stretching vibrations (symmetric and asymmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[9][10] |

| Mass Spectrometry (ESI-MS) | Observation of the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of the product (C₆H₁₃NO₂S = 163.24 g/mol ).[1][11] |

| LC-MS/MS | A validated method using a C18 column with a gradient of water and methanol or acetonitrile containing formic acid can be developed for purity analysis and quantification.[12] |

| SFC | Supercritical Fluid Chromatography can be an effective technique for the separation of stereoisomers if a chiral stationary phase is used.[13] |

Application as a Pharmaceutical Intermediate: A Hypothetical Workflow

Given the broad biological activity of sulfonamides[2][3][4], 3-Methylcyclopentane-1-sulfonamide can serve as a versatile starting point for the synthesis of a library of derivatives for screening against various therapeutic targets.

Library Synthesis Workflow

The primary amine of the sulfonamide can be further functionalized to generate a diverse library of N-substituted derivatives.

Caption: Workflow for generating a library of N-substituted sulfonamide derivatives.

Screening Protocol: Targeting Carbonic Anhydrase

As many sulfonamides are known inhibitors of carbonic anhydrases (CAs)[2][3][4], a primary screening assay against this enzyme family would be a logical starting point.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory activity (IC₅₀) of the synthesized sulfonamide library against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Principle: A colorimetric assay measuring the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

-

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

In a 96-well plate, add buffer (e.g., Tris-HCl), a solution of the specific hCA isoform, and the test compound at various concentrations.

-

Pre-incubate for a defined period at room temperature.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the increase in absorbance at 400 nm over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Include a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

Safety and Handling

Sulfonamide-containing compounds should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[14][15]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[14][15]

-

Hypersensitivity: Be aware that some individuals may have allergic reactions to sulfonamides.[6][16][17]

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14][15]

Conclusion

3-Methylcyclopentane-1-sulfonamide represents an intriguing and underexplored building block for medicinal chemistry. Its unique three-dimensional structure and non-aromatic nature offer the potential for developing novel therapeutic agents with improved properties. The protocols and workflows detailed in this guide, while based on established chemical principles rather than specific published data for this molecule, provide a robust framework for its synthesis, characterization, and evaluation as a valuable pharmaceutical intermediate. Further research into this and related aliphatic sulfonamides is warranted and holds promise for the future of drug discovery.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.

- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009, October 15).

- Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.

- The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). Systematic Reviews in Pharmacy, 11(12), 1473-1477.

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). Chemistry & Biodiversity.

- Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. (2024, July 6). Hodgson Russ LLP.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society.

- Analysis of sulfonamides. (n.d.). Slideshare.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.

- One-Pot Synthesis of Diaryl Sulfonamides via Metal C

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- 3-methylcyclopentane-1-sulfonamide (C6H13NO2S). (n.d.). PubChemLite.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl

- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.

- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Pharmaceutical Analysis.

- SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.

- Sulfonamide purification process. (n.d.).

- SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.

- Sulfonamides General Statement Monograph for Professionals. (n.d.). Drugs.com.

- CAS No : 1120-62-3 | Product Name : 3-Methyl-1-cyclopentene. (n.d.).

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.

- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025, November 6).

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).

- 1-Methylcyclopentane-1-sulfonamide. (n.d.). BLD Pharm.

- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2025, March 25). Inorganic Chemistry.

- 2-(Methylsulfonyl)cyclopentane-1-sulfonamide. (n.d.). ChemScene.

Sources

- 1. PubChemLite - 3-methylcyclopentane-1-sulfonamide (C6H13NO2S) [pubchemlite.lcsb.uni.lu]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction [hodgsonruss.com]

- 8. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2375273-64-4|1-Methylcyclopentane-1-sulfonamide|BLD Pharm [bldpharm.com]

- 12. agilent.com [agilent.com]

- 13. academic.oup.com [academic.oup.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

Application Notes and Protocols: 3-Methylcyclopentane-1-sulfonamide as a Versatile Building Block in Agrochemical Discovery

Introduction: The Strategic Advantage of the 3-Methylcyclopentane-1-sulfonamide Scaffold in Agrochemical Design

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of molecular building blocks is paramount. The sulfonamide functional group is a well-established pharmacophore in both pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to act as a bioisostere for other functional groups.[1][2] When combined with a lipophilic and conformationally restricted cycloalkane moiety, such as 3-methylcyclopentane, the resulting scaffold offers a unique combination of properties that can be exploited for the development of next-generation herbicides, fungicides, and insecticides.

The 3-methylcyclopentane group provides a distinct three-dimensional profile that can enhance binding to target enzymes or receptors, a critical factor in determining biological activity. The methyl substitution introduces a chiral center, allowing for the exploration of stereoisomerism which can significantly impact efficacy and selectivity.[3] Furthermore, the overall lipophilicity imparted by the cyclopentyl ring can improve the compound's ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3-methylcyclopentane-1-sulfonamide as a foundational building block for the discovery of novel agrochemicals. We will detail synthetic protocols, propose derivatization strategies, and outline screening methodologies to unlock the potential of this versatile scaffold.

Synthesis of the Core Building Block: 3-Methylcyclopentane-1-sulfonamide

The synthesis of 3-methylcyclopentane-1-sulfonamide can be approached through several established methods for sulfonamide formation.[4] A common and reliable route involves the reaction of a sulfonyl chloride with an amine. The key intermediate, 3-methylcyclopentane-1-sulfonyl chloride, can be prepared from the corresponding thiol or sulfonic acid.

Protocol 1: Synthesis of 3-Methylcyclopentane-1-sulfonyl Chloride

This protocol outlines the synthesis of the key intermediate, 3-methylcyclopentane-1-sulfonyl chloride, from 3-methylcyclopentanethiol.

Materials:

-

3-Methylcyclopentanethiol

-

N-Chlorosuccinimide (NCS)

-

Tetrabutylammonium chloride (TBAC)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentanethiol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (3.0 eq) and a catalytic amount of tetrabutylammonium chloride (0.1 eq) to the cooled solution.

-

Add water (5.0 eq) dropwise to the reaction mixture.

-

Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 3-methylcyclopentane-1-sulfonyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Methylcyclopentane-1-sulfonamide

This protocol describes the final step to produce the target building block.

Materials:

-

3-Methylcyclopentane-1-sulfonyl chloride (from Protocol 1)

-

Ammonia solution (28-30% in water) or ammonia gas

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve the crude 3-methylcyclopentane-1-sulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonia solution (5.0 eq) dropwise to the reaction mixture. Alternatively, bubble ammonia gas through the solution.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-methylcyclopentane-1-sulfonamide.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to 3-methylcyclopentane-1-sulfonamide.

Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The 3-methylcyclopentane-1-sulfonamide building block can be readily derivatized to explore a wide chemical space for potential agrochemical activity. The primary sulfonamide offers a convenient handle for N-functionalization, allowing for the introduction of various toxophoric groups.

Application Area 1: Fungicide Development

Recent studies have highlighted the potent fungicidal activity of cycloalkylsulfonamide derivatives, particularly against devastating pathogens like Botrytis cinerea.[5][6] The general structure often consists of the cycloalkylsulfonamide core linked to a heterocyclic or aromatic moiety.

Proposed Synthetic Strategy for Fungicidal Candidates:

A library of potential fungicides can be synthesized by coupling 3-methylcyclopentane-1-sulfonamide with various substituted aromatic or heterocyclic sulfonyl chlorides or by N-alkylation with functionalized halides.

Diagram of Derivatization for Fungicidal Activity:

Caption: Derivatization strategy for fungicidal candidates.

Protocol 3: N-Arylation of 3-Methylcyclopentane-1-sulfonamide

This protocol describes a general method for the synthesis of N-aryl derivatives, which are common motifs in fungicidal compounds.

Materials:

-

3-Methylcyclopentane-1-sulfonamide

-

Aryl halide (e.g., 2-chloro-4-fluorobromobenzene)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous toluene or dioxane

-

Schlenk flask and inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 3-methylcyclopentane-1-sulfonamide (1.2 eq), the aryl halide (1.0 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous toluene or dioxane to the flask.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-methylcyclopentane-1-sulfonamide.

Application Area 2: Herbicide Development

Sulfonamides are a well-represented class of herbicides, with sulfonylureas being a prominent example.[7][8] The 3-methylcyclopentane-1-sulfonamide can serve as a novel scaffold for the synthesis of new herbicidal compounds.

Proposed Synthetic Strategy for Herbicidal Candidates:

Derivatization of the sulfonamide nitrogen with isocyanates or reaction with activated heterocycles can lead to compounds with potential herbicidal activity.

Diagram of Derivatization for Herbicidal Activity:

Caption: Derivatization strategy for herbicidal candidates.

Protocols for Biological Evaluation

Following the synthesis of a library of derivatives, a systematic biological evaluation is crucial to identify lead compounds.

Protocol 4: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol provides a method for assessing the intrinsic fungicidal activity of the synthesized compounds against a panel of plant pathogenic fungi.

Materials:

-

Synthesized compounds

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

-

Dimethyl sulfoxide (DMSO)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

Prepare PDA medium and autoclave. Cool to 45-50 °C.

-

Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control with DMSO alone should be included.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

From a fresh culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately two-thirds of the plate diameter.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC50 (effective concentration to inhibit 50% of growth) for active compounds.

Protocol 5: Pre- and Post-Emergence Herbicidal Assay

This protocol outlines a method to evaluate the herbicidal efficacy of the synthesized compounds on target weed species.

Materials:

-

Synthesized compounds

-

Seeds of weed species (e.g., barnyard grass (Echinochloa crus-galli), common lambsquarters (Chenopodium album))

-

Pots or trays with a suitable soil mix

-

Greenhouse or growth chamber with controlled conditions

-

Spray chamber

-

Acetone

-

Tween 20 (surfactant)

Procedure:

Pre-emergence Application:

-

Fill pots with soil and sow the seeds of the test weed species at the appropriate depth.

-

Prepare spray solutions of the test compounds in a mixture of acetone and water with a small amount of Tween 20.

-

Apply the spray solutions uniformly to the soil surface using a spray chamber at various application rates (e.g., 100, 250, 500, 1000 g/ha).

-

Include a control group sprayed with the solvent mixture only.

-

Place the pots in a greenhouse or growth chamber and water as needed.

-